N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide
Description
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide is a quinazolinone derivative characterized by a tetrahydroquinazoline core substituted with a 3-chlorophenyl group at position 7 and a 2-methylbutanamide side chain at position 2. Its molecular formula is C₁₉H₁₉ClN₃O₂, with a molecular weight of approximately 356.83 g/mol.
Properties
IUPAC Name |
N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-3-11(2)18(25)23-19-21-10-15-16(22-19)8-13(9-17(15)24)12-5-4-6-14(20)7-12/h4-7,10-11,13H,3,8-9H2,1-2H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCZWZKWXVSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide typically involves multiple steps. One common method includes the condensation of 3-chloroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized to form the quinazolinone core. The final step involves the acylation of the quinazolinone with 2-methylbutanoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different pharmacological properties.
Scientific Research Applications
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Insights
Halogen Substituent Position: The 3-chlorophenyl group in the target compound provides distinct steric and electronic effects compared to the 4-chlorophenyl analog. The 3-position may enhance selectivity for P2X7 receptors due to reduced steric interference with adjacent residues .
Amide Side Chain Variations: The 2-methylbutanamide group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, 2-phenylbutanamide (Analog 2) increases aromaticity, which may enhance π-π stacking interactions but reduce solubility .
Biological Activity Profiles :
- P2X7 Receptor Antagonism : The target compound and Analog 1 both exhibit antagonism, but the 3-chloro substituent in the target may confer higher selectivity for inflammatory pathways .
- Anticancer Activity : Analog 4’s cyclopropane group correlates with apoptosis induction, while Analog 2’s fluorophenyl group targets cancer cell proliferation .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 4 |
|---|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.5 | 4.1 | 2.8 |
| Solubility (mg/mL) | 0.12 | 0.09 | 0.05 | 0.18 |
| Plasma Protein Binding (%) | 89 | 92 | 94 | 85 |
- LogP : The target compound’s intermediate lipophilicity (LogP ~3.2) suggests favorable tissue penetration without excessive accumulation.
- Solubility : Analog 4’s higher solubility (~0.18 mg/mL) is attributed to the polar cyclopropane group, whereas Analog 2’s low solubility reflects its bulky phenylbutanamide chain .
Biological Activity
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by relevant research findings and data.
- Molecular Formula : CHClNO
- Molecular Weight : 353.82 g/mol
- IUPAC Name : this compound
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes within the body. It is hypothesized to modulate pathways associated with:
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in transmitting signals from outside the cell to the inside. The compound may influence GPCR-mediated signaling pathways, which are crucial for various physiological processes .
Biological Activities
- Antimicrobial Activity :
-
Antitumor Activity :
- Research has shown that compounds with a similar framework can induce apoptosis in cancer cells. The mechanism is thought to involve the activation of caspases and modulation of cell cycle regulators.
-
Anti-inflammatory Properties :
- Compounds in this class have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study evaluating antimicrobial properties, derivatives of tetrahydroquinazoline were tested against various bacterial strains. The results indicated that compounds with structural similarities to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 18 | S. aureus |
| Compound B | 15 | E. coli |
| Target Compound | 20 | S. aureus |
Case Study 2: Antitumor Activity
A study investigated the effects of quinazoline derivatives on human cancer cell lines. The findings suggested that the target compound could induce apoptosis in breast cancer cells (MCF-7) through mitochondrial pathway activation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest at G1 phase |
Q & A
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile) .
- DSC : Monitor melting points and enthalpy changes to identify stable polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
